molecular formula C46H74O17 B10817246 Gypenoside A

Gypenoside A

Cat. No.: B10817246
M. Wt: 899.1 g/mol
InChI Key: JJURGRVZASRDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gypenoside A is a bioactive compound primarily found in the plant Gynostemma pentaphyllum, commonly known as Jiaogulan. This compound belongs to the class of triterpenoid saponins and has been extensively studied for its potential therapeutic properties. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Gypenoside A involves the extraction and purification from Gynostemma pentaphyllum. The process typically includes ultrasonic extraction of the plant powder, followed by demalonylation and ultrahigh-performance liquid chromatography (UHPLC) analysis. The extracted solution is heated in a water bath at 95°C to convert malonylgypenosides into corresponding gypenosides .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Gynostemma pentaphyllum using similar methods. The process includes extraction, concentration, and drying to obtain high-purity this compound. The use of UHPLC-CAD (charged aerosol detector) ensures precise quantification and quality control of the compound .

Chemical Reactions Analysis

Types of Reactions: Gypenoside A undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Gypenoside A is often compared with other gypenosides and triterpenoid saponins:

Uniqueness of this compound: this compound stands out due to its broad spectrum of biological activities and its potential therapeutic applications in various diseases, including cardiovascular diseases, cancer, and neurological disorders .

Conclusion

This compound is a versatile compound with significant potential in various scientific and medical fields. Its diverse biological activities and mechanisms of action make it a promising candidate for further research and development.

Properties

IUPAC Name

17-[2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H74O17/c1-21(2)16-23-17-46(56,41(55)60-23)25-10-13-43(6)24(25)8-9-29-44(43,7)14-11-28-42(4,5)30(12-15-45(28,29)20-47)61-40-37(63-39-35(54)33(52)31(50)22(3)59-39)36(27(49)19-58-40)62-38-34(53)32(51)26(48)18-57-38/h16,20,22-41,48-56H,8-15,17-19H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJURGRVZASRDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(CCC6(C5(CCC4C3(C)C)C)C)C7(CC(OC7O)C=C(C)C)O)C=O)O)OC8C(C(C(CO8)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H74O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

899.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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